氮丝氨酸
描述
Azaserine is a naturally occurring serine derivative diazo compound with antineoplastic and antibiotic properties. It is known for its structural similarity to glutamine and acts as a purinergic antagonist. Azaserine competitively inhibits glutamine amidotransferase, a key enzyme responsible for glutamine metabolism .
作用机制
氮丝氨酸通过抑制代谢己糖胺途径的限速步骤和通过直接作用于底物结合口袋不可逆地抑制 γ-谷氨酰转肽酶而发挥其作用。它还通过提高血清中锰-超氧化物歧化酶的浓度和直接降低活性氧物种的浓度来防止高血糖内皮损伤。 此外,氮丝氨酸下调 TNF-α 响应中 VCAM-1 和 ICAM-1 的表达 .
科学研究应用
氮丝氨酸具有广泛的科学研究应用,包括:
化学: 作为研究酶抑制和代谢途径的工具。
生物学: 研究其在抑制谷氨酰胺代谢和其对细胞过程的影响中的作用。
医学: 探索其潜在的抗癌特性及其抑制肿瘤生长的能力。
工业: 用于生产抗生素和其他药物化合物
生化分析
Biochemical Properties
Azaserine acts by competitively inhibiting glutamine amidotransferase , a key enzyme responsible for glutamine metabolism . It inhibits the rate-limiting step of the metabolic hexosamine pathway and irreversibly inhibits γ-glutamyltransferase by acting directly at the substrate-binding pocket .
Cellular Effects
Azaserine has been demonstrated to protect against hyperglycemic endothelial damage by elevating serum concentrations of manganese-superoxide dismutase, directly reducing the concentration of reactive oxygen species . It also downregulates the expression of VCAM-1 and ICAM-1 in response to TNF-α .
Molecular Mechanism
Azaserine exerts its effects at the molecular level by competitively inhibiting glutamine amidotransferase . This inhibition disrupts the metabolic hexosamine pathway and irreversibly inhibits γ-glutamyltransferase .
Metabolic Pathways
Azaserine is involved in the metabolic hexosamine pathway . It inhibits the rate-limiting step of this pathway and irreversibly inhibits γ-glutamyltransferase .
Subcellular Localization
Given its structural similarity to glutamine and its ability to interfere with various biological processes, it’s likely that Azaserine can be found in multiple cellular compartments where glutamine is present .
准备方法
氮丝氨酸可以通过重氮乙酸的羧基与 L-丝氨酸的醇羟基的正式缩合来合成 。氮丝氨酸的生物合成途径涉及逐步氧化策略以生成 α-重氮酯部分。 已经鉴定了来自哈尔滨糖多孢菌的氮丝氨酸生物合成基因簇,揭示了以前未被认识的氮丝氨酸生产者 .
化学反应分析
相似化合物的比较
氮丝氨酸在结构上类似于其他重氮化合物,如 6-重氮-5-氧代-L-正亮氨酸 (DON)。氮丝氨酸和 DON 都是谷氨酰胺拮抗剂,具有相似的生物活性。 氮丝氨酸在其对谷氨酰胺酰胺转移酶的特异性抑制及其独特的生物合成途径方面是独特的 .
类似的化合物包括:
- 6-重氮-5-氧代-L-正亮氨酸 (DON)
- 阿拉佐肽
- 杜阿霉素 A
属性
IUPAC Name |
2-amino-3-(2-diazoacetyl)oxypropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZGOOYMKKIOOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(=O)C=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115-02-6, 76749-44-5 | |
Record name | azaserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Azaserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Azaserine?
A1: Azaserine exerts its primary effect by disrupting the de novo synthesis of purines [, , , , , ]. It achieves this by acting as a glutamine antagonist, specifically targeting the enzymatic step where formylglycinamide ribotide is aminated to yield formylglycinamidine ribotide [].
Q2: How does the inhibition of purine synthesis impact cellular processes?
A2: Interference with purine synthesis has a cascade of downstream effects. It hinders the production of essential building blocks for DNA and RNA, ultimately impeding nucleic acid synthesis [, , , ]. This disruption in nucleic acid synthesis negatively impacts cell growth and proliferation, leading to various physiological consequences [, , , , , , , ].
Q3: Beyond purine synthesis, does Azaserine affect other cellular processes?
A3: Yes, Azaserine demonstrates effects beyond purine synthesis. Research suggests that it can induce DNA damage [, ], potentially through mechanisms involving DNA alkylation [, ]. Additionally, studies show that it can influence the transport of certain amino acids across cell membranes [, , , ].
Q4: How does Azaserine's interaction with amino acid transport systems contribute to its effects?
A4: Azaserine exhibits the ability to inhibit the uptake of amino acids like glutamine, proline, and alpha-methyl D-glucoside in renal brush-border membrane vesicles []. This interaction with membrane transport systems suggests a broader impact on cellular metabolism and nutrient uptake []. Furthermore, Azaserine can compete with L-system amino acid transport, particularly the uptake of 2-amino-2-carboxybicycloheptane (BCH) []. This interaction underscores the complex interplay between Azaserine and cellular transport mechanisms.
Q5: Does Azaserine exhibit any influence on cellular energy metabolism?
A5: Research suggests that Azaserine can lead to a decrease in the liver's content of ATP, biotin, and nicotinamide nucleotides in rats []. This finding hints at potential disruptions in cellular energy metabolism as a consequence of Azaserine exposure.
Q6: What is the molecular structure of Azaserine?
A6: Azaserine is a modified serine amino acid. It has a diazoacetyl group attached to the oxygen atom of the serine side chain. Its IUPAC name is (2S)-2-amino-3-(diazoacetoxy)propanoic acid.
Q7: What is the molecular formula and weight of Azaserine?
A7: The molecular formula of Azaserine is C5H7N3O4, and its molecular weight is 173.13 g/mol.
Q8: Is there any spectroscopic data available for Azaserine?
A8: While specific spectroscopic data from the provided papers wasn't explicitly mentioned, Azaserine's structure can be characterized using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. These methods provide information about the compound's functional groups and structural features.
Q9: Are there any studies related to the material compatibility, stability, catalytic properties, or computational modeling of Azaserine?
A9: The provided research papers primarily focus on the biological activity and mechanisms of action of Azaserine in various biological systems. There is limited information available regarding its material compatibility, stability under various conditions, catalytic properties, or computational modeling. Further research would be needed to explore these aspects of Azaserine.
Q10: What is known about Azaserine's stability, formulation, SHE regulations, environmental impact, and degradation?
A10: Detailed information about Azaserine's stability in various conditions, formulation strategies, SHE (Safety, Health, and Environment) regulations, environmental impact, and degradation pathways is limited within the provided research papers. Further investigation is necessary to comprehensively address these aspects.
Q11: What are the in vitro and in vivo efficacy studies conducted with Azaserine?
A11: Numerous studies demonstrate the in vivo activity of Azaserine against various tumor models in animals, including the Crocker mouse sarcoma 180 [] and Trypanosoma equiperdum infections in mice []. Azaserine exhibits efficacy in inhibiting tumor growth in these models. Additionally, studies in cell cultures, such as those using Escherichia coli, show that Azaserine inhibits bacterial growth by interfering with purine synthesis [, ].
Q12: Has Azaserine been evaluated in clinical trials?
A12: While earlier studies explored the potential of Azaserine as a chemotherapeutic agent in humans, it was found to be not sufficiently effective as a standalone treatment []. Further research explored its use in combination therapies [], but its clinical application appears limited due to its toxicity profile and the emergence of more effective alternatives.
Q13: What are the known mechanisms of resistance to Azaserine?
A13: Research suggests that mutations in the aroP gene, which encodes a general aromatic amino acid transporter, can contribute to Azaserine resistance in Escherichia coli [, ]. Additionally, studies using a plasma-cell neoplasm model showed resistance to Azaserine without significant changes in its transport, indicating other resistance mechanisms might be at play [].
Q14: Does Azaserine exhibit any toxicities or adverse effects?
A14: Azaserine's clinical application has been limited due to its toxicity profile []. Studies in animals show that it can cause pathological changes in organs like the kidney, liver, and pancreas []. These changes resemble those observed with another amino acid analog, ethionine, suggesting a potential for overlapping toxicity mechanisms [].
Q15: What are the research findings regarding drug delivery, biomarkers, and analytical techniques related to Azaserine?
A15: The provided research papers primarily focus on understanding Azaserine's mechanism of action, efficacy, and toxicity. There is limited information regarding specific drug delivery strategies, identified biomarkers for monitoring treatment response, or details about analytical techniques used to characterize or quantify Azaserine in biological samples. Further research is needed to explore these aspects fully.
Q16: What is known about the immunogenicity, drug interactions, and biocompatibility of Azaserine?
A16: The provided research papers do not delve deeply into Azaserine's immunogenicity, its potential to induce immune responses, or its interactions with other drugs or biological systems. Similarly, information about its biocompatibility and biodegradability is limited. Further investigations are needed to understand these aspects fully.
Q17: Are there any known alternatives to Azaserine, and what is its historical context in research?
A17: While Azaserine was one of the early compounds investigated for its antitumor properties, its clinical use has been limited due to toxicity concerns and the development of more effective and safer chemotherapeutic agents. Numerous other antimetabolites targeting purine and pyrimidine synthesis are now used in cancer treatment.
Q18: What is the current understanding of recycling, waste management, research infrastructure, and cross-disciplinary applications related to Azaserine?
A18: The provided research papers primarily focus on the biological activity of Azaserine. Information on its recycling, waste management, specific research infrastructure needs, or cross-disciplinary applications is limited and requires further investigation.
- Pancreatic Carcinogenesis: Azaserine is widely used in experimental models to study pancreatic cancer [, , , , , , , ]. It induces the formation of atypical acinar cell nodules (AACN), precursors to pancreatic cancer.
- Dietary Influences: Studies indicate that dietary factors like choline deficiency [] and high-fat diets [] can influence Azaserine-induced pancreatic carcinogenesis.
- Hormonal Modulation: Estrogen shows inhibitory effects on Azaserine-induced pancreatic lesions in rats, while androgens might promote tumor development [].
- Combination Therapy: Although Azaserine as a single agent showed limited clinical efficacy, research explored its potential in combination therapies with other chemotherapeutic agents like 6-chloropurine [] and 6-thioguanine [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。